![molecular formula C13H17N3O B5674144 N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5674144.png)
N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide and related derivatives typically involves multi-step chemical processes. For instance, Blackburn and Guan (2000) extended the three-component synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives through a novel acid-induced dealkylation reaction on the solid phase, enabling access to novel substitution patterns at the 3-position (Blackburn & Guan, 2000). Additionally, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate demonstrates another method to achieve derivatives of the core structure, emphasizing the versatility in synthetic approaches (Abignente et al., 1982).
Molecular Structure Analysis
The molecular structure of N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide, characterized by techniques such as NMR and crystallography, reveals significant insights into its chemical behavior and potential interactions. For instance, the designed peptides pyridine-2-carboxamidonetropsin and 1-methylimidazole-2-carboxamidonetropsin, related in structure, exhibit specific binding affinities to DNA sequences, highlighting the importance of structural analysis in understanding the biological relevance of such compounds (Wade et al., 1993).
Chemical Reactions and Properties
N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide participates in various chemical reactions, underlining its chemical versatility. For example, Darapaneni Chandra Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without deliberate addition of catalysts, illustrating the compound's reactivity and potential for modification in mild conditions (Mohan et al., 2013).
Physical Properties Analysis
The physical properties of N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide, such as solubility, melting point, and stability, are essential for its application in various fields. These properties depend on the molecular structure and substitution patterns on the imidazo[1,2-a]pyridine core. Studies focusing on similar compounds provide insights into how different substituents affect these physical properties, although specific data on N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide would require targeted research.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming derivatives, and participation in catalytic cycles, make N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide a valuable compound for further study. Research by Mohan et al. (2013) on the silver-catalyzed aminooxygenation of similar structures to produce imidazo[1,2-a]pyridine-3-carbaldehydes showcases the compound's utility in synthetic chemistry (Mohan et al., 2013).
properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)8-14-13(17)12-10(3)15-11-6-4-5-7-16(11)12/h4-7,9H,8H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNPIZGIGPGFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
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